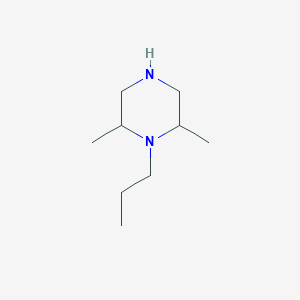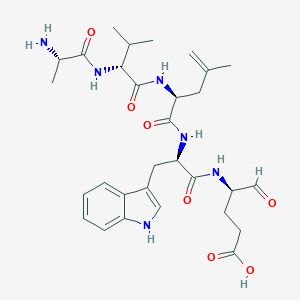
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) is a cyclic peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is also known as cyclo(VLWGA) and is composed of five amino acids, namely valine, leucine, tryptophan, glutamic acid, and alanine.
Mécanisme D'action
The mechanism of action of cyclo(VLWGA) is not fully understood. However, it is believed that the peptide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Cyclo(VLWGA) has also been shown to activate the opioid receptors, which are involved in the regulation of pain.
Effets Biochimiques Et Physiologiques
Cyclo(VLWGA) has been shown to exhibit several biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, the peptide has been shown to have antioxidant properties. Cyclo(VLWGA) has also been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using cyclo(VLWGA) in lab experiments is its stability. The cyclic structure of the peptide makes it more resistant to proteolysis, which can be a problem with linear peptides. However, one of the limitations of using cyclo(VLWGA) is its high cost of synthesis, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of cyclo(VLWGA). One direction is to further investigate the mechanism of action of the peptide. Understanding how cyclo(VLWGA) exerts its anti-inflammatory and analgesic effects can help in the development of new drugs for the treatment of inflammatory diseases. Another direction is to explore the potential applications of cyclo(VLWGA) in other fields, such as cancer research and neurodegenerative diseases. Finally, there is a need for more studies to investigate the safety and toxicity of cyclo(VLWGA) in humans.
Méthodes De Synthèse
The synthesis of cyclo(VLWGA) is a complex process that involves several steps. The most commonly used method for synthesizing this peptide is the solid-phase peptide synthesis (SPPS) method. In this method, the peptide is synthesized on a solid resin support, and each amino acid is added one by one in a specific order. The peptide is then cleaved from the resin support and purified to obtain the final product.
Applications De Recherche Scientifique
Cyclo(VLWGA) has been studied extensively for its potential applications in various fields. One of the most promising applications of this peptide is in the field of drug discovery. Cyclo(VLWGA) has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
136553-73-6 |
|---|---|
Nom du produit |
Cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) |
Formule moléculaire |
C30H42N6O7 |
Poids moléculaire |
598.7 g/mol |
Nom IUPAC |
(4R)-4-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpent-4-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C30H42N6O7/c1-16(2)12-23(35-30(43)26(17(3)4)36-27(40)18(5)31)29(42)34-24(28(41)33-20(15-37)10-11-25(38)39)13-19-14-32-22-9-7-6-8-21(19)22/h6-9,14-15,17-18,20,23-24,26,32H,1,10-13,31H2,2-5H3,(H,33,41)(H,34,42)(H,35,43)(H,36,40)(H,38,39)/t18-,20+,23-,24+,26+/m0/s1 |
Clé InChI |
DHIQQDQGWWOERP-SEHYTIIPSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC(=C)C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CCC(=O)O)C=O)N |
SMILES |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC(=C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C=O)NC(=O)C(C)N |
Autres numéros CAS |
136553-73-6 |
Séquence |
AVXWE |
Synonymes |
BE 18257A BE-18257A cyclo(Val-Leu-Trp-Glu-Ala) cyclo(valyl-leucyl-tryptophyl-glutamyl-alanyl) WS 7338A WS-7338A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
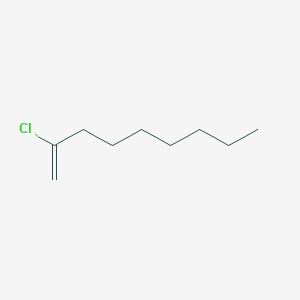
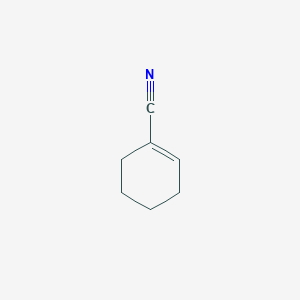
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)
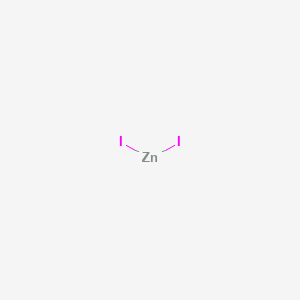
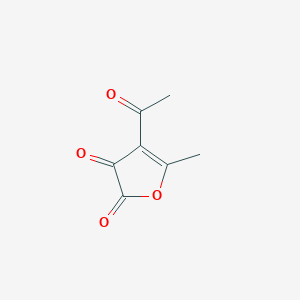
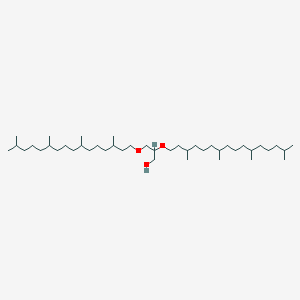
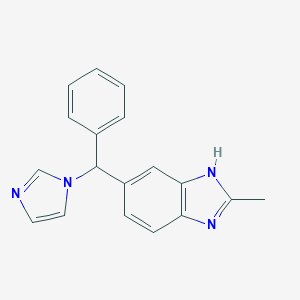
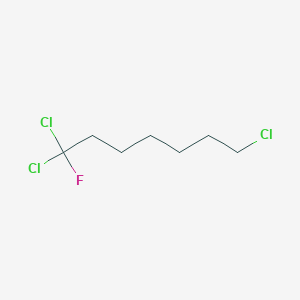
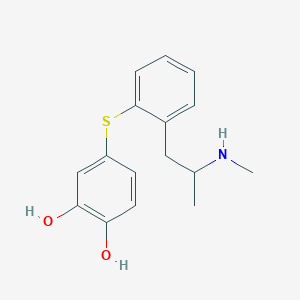
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)

